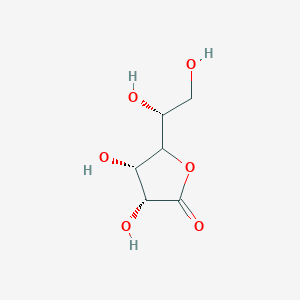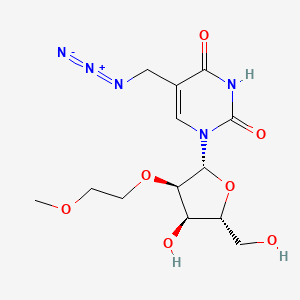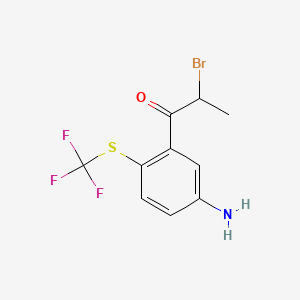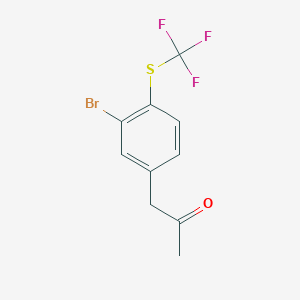
(3',4'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of chloro and fluoro substituents, along with an acetonitrile group, makes this compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves multi-step organic reactions. One common method is the halogenation of biphenyl compounds followed by the introduction of the acetonitrile group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and nitrile formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, biphenyl derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: While specific medical applications of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may not be well-documented, similar compounds are often investigated for their pharmacological effects.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The acetonitrile group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
- (3’,4’-Dichloro-biphenyl-3-yl)-acetonitrile
- (4-Fluoro-biphenyl-3-yl)-acetonitrile
- (3’,4’-Dichloro-4-methyl-biphenyl-3-yl)-acetonitrile
Uniqueness: The presence of both chloro and fluoro substituents in (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile makes it unique compared to other biphenyl derivatives
Propriétés
Formule moléculaire |
C14H8Cl2FN |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-[5-(3,4-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-3-1-10(8-13(12)16)9-2-4-14(17)11(7-9)5-6-18/h1-4,7-8H,5H2 |
Clé InChI |
QVAPUYCZNHLTAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)CC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)



![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)







![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)

